molecular formula C30H50O20 B068599 Cyclorhamnopentaose CAS No. 159495-25-7

Cyclorhamnopentaose

Cat. No. B068599
CAS RN: 159495-25-7
M. Wt: 730.7 g/mol
InChI Key: GGQUYBHXGXCEBI-FFNZEYDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclorhamnopentaose is a cyclic oligosaccharide that is composed of five glucose units. It was first isolated from the fermentation broth of a bacterium called Streptomyces sp. Its unique cyclic structure has attracted the attention of many researchers, and its potential applications in various fields have been extensively studied.

Mechanism of Action

The mechanism of action of cyclorhamnopentaose is not fully understood. However, it has been shown to interact with various proteins and enzymes, which may be responsible for its biological activities.
Biochemical and Physiological Effects
Cyclorhamnopentaose has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to modulate the immune system by enhancing the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using cyclorhamnopentaose in lab experiments is its unique cyclic structure, which allows for specific interactions with proteins and enzymes. Additionally, its potential use as a drug delivery system makes it an attractive candidate for drug development. However, the limited availability of cyclorhamnopentaose and its high cost may be a limitation for its use in lab experiments.

Future Directions

There are several future directions for research on cyclorhamnopentaose. One direction is to further study its mechanism of action and interactions with proteins and enzymes. Another direction is to explore its potential use as a drug delivery system for targeted drug delivery. Additionally, further studies on its potential applications in various fields, such as agriculture and food industry, may be of interest.

Synthesis Methods

The synthesis of cyclorhamnopentaose can be achieved through the fermentation of Streptomyces sp. The bacterium produces cyclorhamnopentaose as a secondary metabolite. The purification of cyclorhamnopentaose from the fermentation broth can be achieved through various chromatographic techniques.

Scientific Research Applications

Cyclorhamnopentaose has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and immunomodulatory activities. It has also been studied for its potential use as a drug delivery system.

properties

CAS RN

159495-25-7

Product Name

Cyclorhamnopentaose

Molecular Formula

C30H50O20

Molecular Weight

730.7 g/mol

IUPAC Name

(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26S,27R,28S,29R,30S,31R,32S,33R,34S,35R)-5,10,15,20,25-pentamethyl-2,4,7,9,12,14,17,19,22,24-decaoxahexacyclo[21.2.2.23,6.28,11.213,16.218,21]pentatriacontane-26,27,28,29,30,31,32,33,34,35-decol

InChI

InChI=1S/C30H50O20/c1-6-21-11(31)16(36)26(41-6)47-22-7(2)43-28(18(38)13(22)33)49-24-9(4)45-30(20(40)15(24)35)50-25-10(5)44-29(19(39)14(25)34)48-23-8(3)42-27(46-21)17(37)12(23)32/h6-40H,1-5H3/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

GGQUYBHXGXCEBI-FFNZEYDHSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@@H](O2)[C@@H]([C@@H]6O)O)C)C)C)C)O)O

SMILES

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O

Canonical SMILES

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O

synonyms

cyclo-rhamnopentaose
cyclorhamnopentaose

Origin of Product

United States

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